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molecular formula C9H16O4 B080528 Dimethyl 2,2-dimethylpentanedioate CAS No. 13051-32-6

Dimethyl 2,2-dimethylpentanedioate

Cat. No. B080528
M. Wt: 188.22 g/mol
InChI Key: FNUCRTXRRVUFJJ-UHFFFAOYSA-N
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Patent
US07893079B2

Procedure details

To a solution of dimethyl 2,2-dimethylpentanedioate from Step A (25.4 g, 135 mol) in MeOH (150 mL), THF (100 mL) and water (100 mL), was added potassium carbonate (36.2 g, 262 mmol). This biphasic solution was allowed to stir for 68 h, at ambient temperature, after which time the reaction was about 50% complete. Solvents were carefully removed in vacuo such that the starting materials did not vaporize. The aqueous layer was diluted with water (266 mL) and then extracted with diethyl ether until no additional SM was detected in the aqueous layer. The aqueous layer was made acidic by the addition of 6 M HCl (95 mL), and was then saturated with NaCl. This aqueous layer was extracted once with diethyl ether (250 mL). This ethereal layer was washed with brine, then dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound. MS: m/z=175 (M+1).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH2:7][CH2:8][C:9]([O:11]C)=[O:10])[C:3]([O:5][CH3:6])=[O:4].C(=O)([O-])[O-].[K+].[K+]>CO.C1COCC1.O>[CH3:6][O:5][C:3](=[O:4])[C:2]([CH3:1])([CH3:13])[CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
CC(C(=O)OC)(CCC(=O)OC)C
Name
Quantity
36.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 68 h, at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were carefully removed in vacuo such that the starting materials
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with water (266 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether until no additional SM
ADDITION
Type
ADDITION
Details
The aqueous layer was made acidic by the addition of 6 M HCl (95 mL)
EXTRACTION
Type
EXTRACTION
Details
This aqueous layer was extracted once with diethyl ether (250 mL)
WASH
Type
WASH
Details
This ethereal layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
COC(C(CCC(=O)O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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